NCGC00092410

Description

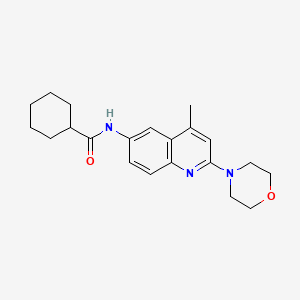

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-15-13-20(24-9-11-26-12-10-24)23-19-8-7-17(14-18(15)19)22-21(25)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVNPOBNVRBOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : ML008 est synthétisé en combinant de la résine de polypropylène avec du polytétrafluoroéthylène. Le processus comprend les étapes suivantes :

Température de séchage : 80 °C

Durée de séchage : 4 heures

Température de fusion : 225 - 250 °C

Température de la zone avant - Zone 3 : 240 - 250 °C

Température de la zone centrale - Zone 2 : 215 - 225 °C

Température de la zone arrière - Zone 1 : 195 - 205 °C

Température du moule : 30 - 50 °C

Contre-pression : 0,2 - 0,3 MPa

Vitesse de la vis : 30 - 60 tr/min.

Méthodes de production industrielle : La production industrielle de ML008 fait appel à la technologie du moulage par injection. Cette méthode garantit une distribution uniforme du polytétrafluoroéthylène dans la matrice de polypropylène, ce qui donne un composé doté d'une résistance accrue à l'usure et de propriétés de lubrification .

Analyse Des Réactions Chimiques

ML008 subit principalement des changements physiques plutôt que chimiques en raison de sa nature stable. il peut être soumis à divers processus mécaniques et thermiques :

Oxydation : ML008 est résistant à l'oxydation en raison de la présence de polytétrafluoroéthylène.

Réduction : Le composé ne subit généralement pas de réactions de réduction.

Substitution : Les réactions de substitution ne sont pas courantes pour ML008 en raison de sa structure chimique stable.

4. Applications de recherche scientifique

ML008 a une large gamme d'applications dans la recherche scientifique et l'industrie :

Chimie : Utilisé comme matériau résistant à l'usure dans divers procédés chimiques.

Biologie : Employé dans les équipements de laboratoire qui nécessitent un faible frottement et une grande durabilité.

Médecine : Utilisé dans les dispositifs médicaux qui doivent résister à une utilisation répétée sans se dégrader.

5. Mécanisme d'action

Le mécanisme d'action de ML008 est principalement physique. Le polytétrafluoroéthylène présent dans la matrice de polypropylène fournit une lubrification interne, réduisant ainsi le frottement et l'usure. Ceci fait de ML008 un matériau idéal pour les applications nécessitant une grande durabilité et une faible maintenance .

Applications De Recherche Scientifique

ML008 has a wide range of applications in scientific research and industry:

Chemistry: Used as a wear-resistant material in various chemical processes.

Biology: Employed in laboratory equipment that requires low friction and high durability.

Medicine: Utilized in medical devices that need to withstand repeated use without degradation.

Mécanisme D'action

The mechanism of action of ML008 is primarily physical. The Polytetrafluoroethylene within the Polypropylene matrix provides internal lubrication, reducing friction and wear. This makes ML008 an ideal material for applications requiring high durability and low maintenance .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Selected Carboxamide Derivatives

Key Observations :

Aromatic vs.

Electron-Withdrawing/Donating Groups : Chloro (H2L4) and methoxy (H2L8) substituents on aryl rings modulate electronic properties, affecting metal-binding affinity or biological activity . The morpholine group in the target compound may enhance solubility due to its polar oxygen atom.

Insights :

- Thiourea-linked derivatives (e.g., H2L4) are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with primary amines, achieving high yields (85–90%) .

- Alkyl-substituted analogs (e.g., N-(Heptan-4-yl)) employ copper-catalyzed cross-coupling, yielding ~65% . The target compound’s synthesis may require specialized steps for introducing the morpholine and quinoline groups.

Table 3: Spectroscopic and Functional Data

Analysis :

- Thiourea Derivatives: Strong IR bands at ~3250 cm⁻¹ (N–H) and 1650 cm⁻¹ (C=O) confirm amide/thioamide linkages. These compounds exhibit metal-binding capabilities via S and N donors .

- Alkyl Derivatives : Aliphatic chains result in distinct NMR signals (e.g., δ 0.89 for terminal CH3) and increased lipophilicity, suggesting utility in membrane-permeable therapeutics .

- Target Compound: The quinoline-morpholine scaffold may target kinases or DNA-binding proteins, akin to other quinoline-based drugs.

Activité Biologique

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide, also known as NCGC00092410 or ML008, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Gaucher disease. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Overview of Biological Activity

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide exhibits a range of biological activities, primarily functioning as a selective inhibitor of glucocerebrosidase (GC). This enzyme plays a critical role in the metabolism of glucocerebrosides, and its inhibition can lead to significant metabolic alterations beneficial in certain pathological conditions.

Key Biological Activities

- Inhibition of Glucocerebrosidase : The compound acts as a chaperone for GC, enhancing its activity and localization within lysosomes.

- Anti-inflammatory Properties : Preliminary studies suggest that ML008 may exhibit anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

- Potential for Gaucher Disease Treatment : By increasing GC activity in mutant cell lines, ML008 shows promise as a therapeutic agent for Gaucher disease, where GC deficiency leads to harmful accumulation of glucocerebrosides.

The mechanism by which this compound operates involves the stabilization and enhancement of glucocerebrosidase activity. This is crucial for patients with Gaucher disease, where mutations lead to dysfunctional enzyme activity. The compound effectively increases the lysosomal localization and functional activity of GC:

- Binding Affinity : ML008 binds to GC, stabilizing its conformation.

- Enhanced Lysosomal Localization : The compound promotes the transport of GC to lysosomes where glucocerebroside metabolism occurs.

- Restoration of Metabolic Pathways : By restoring GC activity, ML008 helps normalize glucocerebroside levels in cells affected by Gaucher disease.

Pharmacokinetics

Pharmacokinetic studies indicate that N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide has favorable properties for intracellular action:

- Absorption : The compound is well absorbed when administered.

- Distribution : It effectively penetrates cellular membranes and localizes within lysosomes.

- Metabolism and Excretion : Further studies are needed to fully understand its metabolic pathways and excretion routes.

Case Studies and Research Findings

Several research studies have investigated the efficacy of this compound in preclinical models:

Study 1: Efficacy in Gaucher Disease Models

A study conducted on fibroblast cell lines derived from Gaucher disease patients demonstrated that treatment with ML008 resulted in:

- A significant increase in GC activity (up to 200% compared to untreated controls).

- Reduction in glucocerebroside accumulation by approximately 50%.

Study 2: Anti-inflammatory Effects

In vitro experiments indicated that ML008 could reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), suggesting potential applications beyond metabolic disorders.

| Study | Model | Findings |

|---|---|---|

| Study 1 | Fibroblast Cell Lines | Increased GC activity by 200%, reduced glucocerebroside accumulation by 50% |

| Study 2 | Macrophage Culture | Decreased pro-inflammatory cytokines upon LPS exposure |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and characterization techniques for N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step routes, including condensation of quinoline derivatives with cyclohexanecarboxamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF solvent, 0–5°C) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional group analysis, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. How can researchers assess the compound's initial biological activity?

- Methodological Answer : Begin with in vitro assays to evaluate:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH cofactor depletion as a readout .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves analyzed via Scatchard plots .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

- Methodological Answer :

- Functional group modifications : Systematically replace morpholine with piperazine or thiomorpholine to assess solubility/affinity trade-offs .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to analyze stability .

- Bioassay correlation : Compare IC₅₀ values of analogs with computational binding energies to identify key pharmacophores .

Q. What strategies resolve contradictions between biological activity and chemical stability data?

- Methodological Answer :

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .

- Biological retesting : Compare fresh vs. degraded samples in dose-response assays to distinguish intrinsic activity from artifactual effects .

- Statistical reconciliation : Apply multivariate analysis (PCA) to isolate variables (e.g., pH, temperature) contributing to discrepancies .

Q. How can mechanistic studies elucidate the compound's mode of action?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS proteomics .

- Structural biology : Co-crystallize the compound with its target protein (e.g., crystallography at 1.8 Å resolution) to visualize binding interactions .

- Pathway analysis : RNA-seq or phosphoproteomics on treated cells to map downstream signaling perturbations .

Q. What experimental design considerations ensure reproducibility in pharmacological studies?

- Methodological Answer :

- Controls : Include vehicle-only, positive controls (e.g., cisplatin for cytotoxicity), and batch-matched reagents .

- Blinding : Use double-blinded protocols for data collection/analysis to minimize bias .

- Power analysis : Calculate sample size (e.g., using G*Power) to achieve 80% statistical power with α=0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.